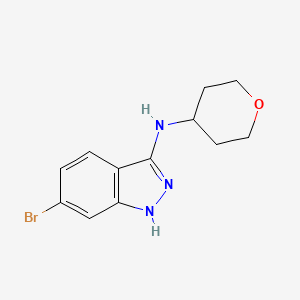

6-bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine

Description

Chemical Classification and Nomenclature

6-Bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine belongs to the indazole derivatives , a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a pyrazole ring. Its systematic IUPAC name reflects its structural complexity:

- 6-Bromo : A bromine substituent at the 6th position of the indazole ring.

- N-(tetrahydro-2H-pyran-4-yl) : A tetrahydropyran (a six-membered oxygen-containing heterocycle) attached via its 4th position to the indazole’s amine group.

- 1H-indazol-3-amine : The parent indazole scaffold with an amine group at the 3rd position.

This nomenclature adheres to the priority rules for numbering fused heterocycles and substituents.

Registry Information and CAS Number

The compound is uniquely identified by its CAS Registry Number :

| Property | Value |

|---|---|

| CAS Number | 1214900-69-2 |

| Chemical Name | This compound |

| Synonyms | 6-Bromo-1H-indazol-3-amine derivative |

This identifier ensures unambiguous referencing in chemical databases and regulatory frameworks.

Molecular Formula and Structural Features

The molecular formula C₁₂H₁₄BrN₃O encapsulates its atomic composition:

- Molecular Weight : 296.163 g/mol.

- Structural Highlights :

- Indazole Core : A planar bicyclic system with nitrogen atoms at positions 1 and 2.

- Bromine Substituent : Electrophilic bromine at position 6, influencing electronic properties and reactivity.

- Tetrahydropyran Moiety : A saturated oxygen-containing ring providing steric bulk and modulating solubility.

Key Functional Groups :

Position within Indazole Chemistry

Indazole derivatives are pivotal in medicinal chemistry due to their dual aromatic and heterocyclic reactivity . This compound exemplifies targeted modifications for enhanced bioactivity:

- Bromine’s Role : Introduces steric hindrance and directs electrophilic substitution reactions.

- Tetrahydropyran Modification : Improves pharmacokinetic properties by balancing lipophilicity and water solubility.

Comparative analysis with simpler indazoles (e.g., 1H-indazole) reveals that the bromine and tetrahydropyran groups expand its utility in drug discovery.

Historical Context of Indazole Research Development

Indazole chemistry has evolved significantly since Emil Fischer’s early work in the 19th century. Key milestones relevant to this compound include:

- 1970s–1990s : Discovery of indazole-based drugs like benzydamine (anti-inflammatory) and granisetron (anti-emetic), validating the scaffold’s therapeutic potential.

- 2000s–2010s : Advances in synthetic methodologies (e.g., Pd-catalyzed cross-coupling) enabling precise functionalization at the 3rd and 6th positions.

- 2020s : Focus on targeted indazole derivatives for kinase inhibition and anticancer applications, with compounds like this brominated analog being explored for selective protein interactions.

This compound’s design reflects modern strategies to optimize indazole scaffolds for specific biological targets while maintaining synthetic feasibility.

Properties

IUPAC Name |

6-bromo-N-(oxan-4-yl)-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3O/c13-8-1-2-10-11(7-8)15-16-12(10)14-9-3-5-17-6-4-9/h1-2,7,9H,3-6H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCLLHCVKBKIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=NNC3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701203648 | |

| Record name | 6-Bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701203648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214900-69-2 | |

| Record name | 6-Bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214900-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701203648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine typically involves the following steps:

Bromination: The starting material, indazole, is brominated at the 6th position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

N-alkylation: The brominated indazole is then subjected to N-alkylation with tetrahydro-2H-pyran-4-ylamine. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indazole ring and the tetrahydro-2H-pyran-4-yl group.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide, thiourea, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

Substitution Products: Various substituted indazole derivatives depending on the nucleophile used.

Oxidation Products: Oxidized forms of the indazole ring or the tetrahydro-2H-pyran-4-yl group.

Reduction Products: Reduced forms of the indazole ring or the tetrahydro-2H-pyran-4-yl group.

Coupling Products: Complex structures formed through coupling reactions with aryl or vinyl halides.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₄BrN₃O

- Molecular Weight : 296.16 g/mol

- CAS Number : 1214900-69-2

- IUPAC Name : 6-bromo-N-(oxan-4-yl)-1H-indazol-3-amine

The compound features a bromine atom at the 6th position of the indazole ring and a tetrahydro-2H-pyran group attached to the nitrogen atom at the 1st position, which contributes to its unique chemical reactivity and biological properties.

Biological Activities

Indazole derivatives, including 6-bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine, have been studied for various biological activities:

-

Anticancer Properties :

- Indazole derivatives have shown promising results in inhibiting cancer cell proliferation. The compound's mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.

- Antimicrobial Activity :

- Neuroprotective Effects :

Case Studies and Research Insights

Several case studies have highlighted the applications and effectiveness of this compound:

- Study on Anticancer Effects :

- Neuroprotection Research :

- Antimicrobial Testing :

Mechanism of Action

The mechanism of action of 6-bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Enzymes: Inhibit the activity of certain enzymes involved in key biological processes.

Modulate Receptors: Interact with specific receptors on the cell surface, leading to altered cellular responses.

Affect Signaling Pathways: Influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

6-bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine can be compared with other indazole derivatives such as:

6-chloro-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine: Similar structure but with a chlorine atom instead of bromine.

6-fluoro-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine: Similar structure but with a fluorine atom instead of bromine.

6-iodo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

6-Bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine is a synthetic organic compound classified as an indazole derivative. Its molecular formula is with a molecular weight of approximately 296.16 g/mol. The compound features a bromine atom at the 6th position of the indazole ring, and a tetrahydro-2H-pyran-4-yl group attached to the nitrogen atom at the 1st position. Indazole derivatives are recognized for their broad spectrum of biological activities and potential therapeutic applications, particularly in oncology and anti-inflammatory treatments .

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biological processes, which may lead to therapeutic effects in various diseases.

- Receptor Modulation : It interacts with cell surface receptors, potentially altering cellular responses that can affect growth, differentiation, and apoptosis.

- Signaling Pathway Influence : The compound may modulate key signaling pathways associated with inflammation and cancer progression .

Comparative Biological Activity

Comparative studies highlight the unique properties of this compound relative to other indazole derivatives:

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| 6-Chloro-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine | Chlorine instead of bromine | Similar but less potent in enzyme inhibition |

| 6-Fluoro-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine | Fluorine instead of bromine | Exhibits anti-inflammatory properties |

| 6-Iodo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine | Iodine instead of bromine | Increased lipophilicity affects bioavailability |

The bromine substitution at the 6th position appears to enhance the compound's potency compared to its analogs .

Case Studies and Research Findings

Recent studies have focused on the anti-inflammatory and anticancer properties of this compound. For instance:

- Anti-inflammatory Activity : In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokines in macrophage cultures, suggesting its potential as an anti-inflammatory agent .

- Anticancer Potential : A study indicated that this compound inhibited cell proliferation in various cancer cell lines at nanomolar concentrations, with IC50 values comparable to established chemotherapeutics. This suggests its potential for development as a therapeutic agent against specific cancer types .

- Cytotoxicity Assessment : The cytotoxic effects were evaluated using standard assays (MTT assay), revealing low cytotoxicity towards normal human cells while maintaining potent activity against cancer cells, indicating a favorable therapeutic index .

Synthetic Routes

The synthesis of this compound involves:

- Bromination : The starting indazole is brominated using agents like N-bromosuccinimide (NBS) in solvents such as dichloromethane.

- N-Alkylation : The brominated product undergoes N-alkylation with tetrahydro-2H-pyran-4-ylamine in the presence of bases like potassium carbonate in polar aprotic solvents .

Q & A

(Basic) What synthetic strategies are employed for preparing 6-bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine?

A common approach involves coupling reactions between halogenated indazole intermediates and tetrahydro-2H-pyran-4-amine derivatives. For example, copper-catalyzed amination (e.g., Buchwald-Hartwig) using cesium carbonate as a base and polar aprotic solvents like dimethyl sulfoxide (DMSO) at moderate temperatures (~35°C) for extended reaction times (48 hours). Post-reaction purification via gradient chromatography (e.g., ethyl acetate/hexane) is critical for isolating the product .

(Basic) Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and hydrogen/carbon environments (e.g., indazole NH resonance at δ ~11.5 ppm, pyran ring protons at δ ~3.8–4.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peak matching calculated mass) .

- HPLC : For purity assessment (>98% by UV detection) .

(Advanced) How can researchers address low yields in the Buchwald-Hartwig amination step?

Low yields (e.g., 17.9% ) may result from inefficient catalyst systems or competing side reactions. Strategies include:

- Catalyst Optimization : Testing palladium/ligand combinations (e.g., Xantphos with Pd(OAc)₂).

- Reaction Conditions : Increasing temperature (50–80°C) or using microwave-assisted synthesis to reduce time.

- Stoichiometry Adjustments : Ensuring excess amine nucleophile (1.5–2.0 equiv) to drive the reaction .

(Advanced) How to resolve contradictory NMR data between theoretical predictions and experimental results?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or impurities. Mitigation steps:

- 2D NMR (COSY, HSQC) : To assign overlapping proton/carbon signals.

- Deuterated Solvent Screening : To identify solvent-induced shifts.

- HRMS Cross-Validation : Confirm molecular integrity and rule out byproducts .

(Basic) What are the recommended storage conditions for this compound?

Store at 2–8°C in airtight, light-protected containers. Use desiccants to prevent hydrolysis of the tetrahydro-2H-pyran moiety. Solutions in DMSO should be aliquoted to avoid freeze-thaw degradation .

(Advanced) How does the tetrahydro-2H-pyran-4-yl group influence pharmacokinetic properties?

This group enhances solubility via hydrogen bonding with the ether oxygen and reduces metabolic degradation by shielding the amine. Computational studies (e.g., LogP calculations) suggest improved blood-brain barrier penetration compared to non-cyclic amines .

(Basic) What purification methods are effective post-synthesis?

Column chromatography with silica gel and ethyl acetate/hexane gradients (0–100% ethyl acetate) is standard. For polar byproducts, reverse-phase HPLC with acetonitrile/water gradients may improve resolution .

(Advanced) What in vitro assays are suitable for pharmacological screening?

- Kinase Inhibition Assays : Test activity against indazole-targeted kinases (e.g., JAK2, BRAF) using ADP-Glo™ kits.

- Antimicrobial Screening : Follow protocols for similar pyrazole derivatives, using MIC assays against Gram-positive/negative strains .

(Advanced) How can computational tools predict reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculates electrophilicity indices for the bromo-indazole core, identifying reactive sites. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, guiding SAR studies .

(Basic) What are its solubility characteristics in common solvents?

The compound is sparingly soluble in water but dissolves in DMSO (>10 mM) and ethanol. For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers (≤1% DMSO final) to avoid cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.